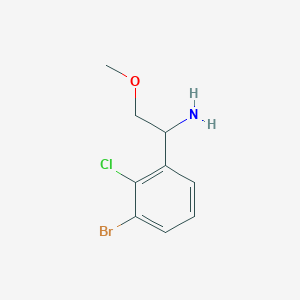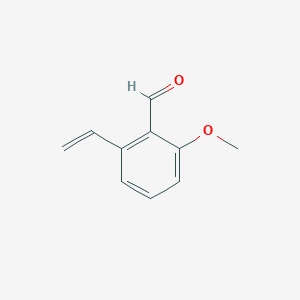
2-Methoxy-6-vinylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxy-6-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of aluminum hemiaminal intermediates to protect the aldehyde group during the reaction . This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-6-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and vinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are used under appropriate conditions.
Major Products Formed:
Oxidation: 2-Methoxy-6-vinylbenzoic acid.
Reduction: 2-Methoxy-6-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methoxy-6-vinylbenzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-vinylbenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial activity . The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparaison Avec Des Composés Similaires
2-Methoxybenzaldehyde: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
4,5-Dimethoxy-2-vinylbenzaldehyde: Contains an additional methoxy group, which can influence its reactivity and applications.
Uniqueness: 2-Methoxy-6-vinylbenzaldehyde is unique due to the presence of both methoxy and vinyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in organic synthesis and various applications.
Propriétés
Numéro CAS |
1228180-97-9 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2-ethenyl-6-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-3-8-5-4-6-10(12-2)9(8)7-11/h3-7H,1H2,2H3 |
Clé InChI |
MAZPJEQVWGSSML-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1C=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


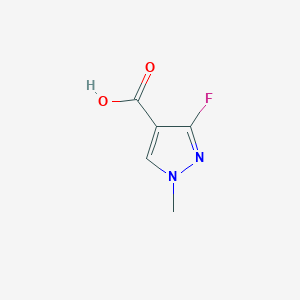
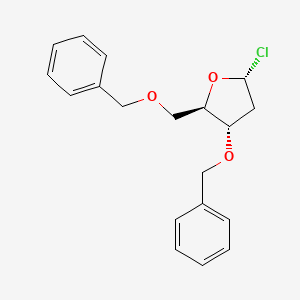
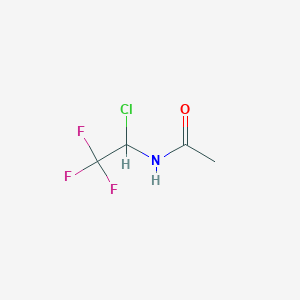
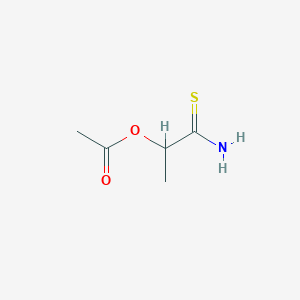
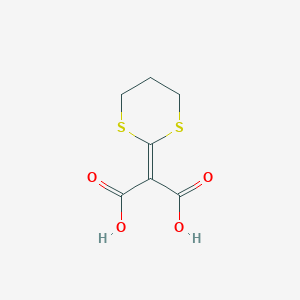
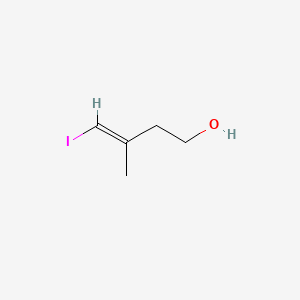

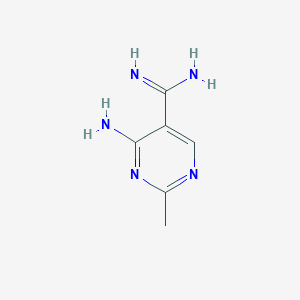

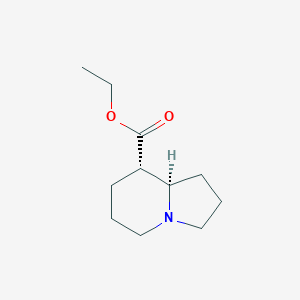
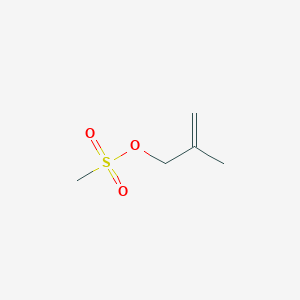

![(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)
